molecular formula C12H13FO3 B2781322 (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2055840-75-8

(1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2781322
CAS No.: 2055840-75-8
M. Wt: 224.231
InChI Key: OKKIOWQOTCYRRS-BDAKNGLRSA-N
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Description

(1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring substituted with a 4-ethoxy-3-fluorophenyl group and a carboxylic acid functional group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Ethoxy and Fluoro Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like ethyl iodide and fluorine sources.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium ethoxide or fluorinating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield esters, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid functionalities.

    Phenyl-substituted cyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.

Uniqueness

The presence of both ethoxy and fluoro substituents on the phenyl ring, along with the cyclopropane and carboxylic acid functionalities, makes (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid unique. These substituents can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKIOWQOTCYRRS-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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